molecular formula C16H14BrN5 B15144724 Br-DAPI

Br-DAPI

Cat. No.: B15144724
M. Wt: 356.22 g/mol
InChI Key: GSBXNZFEZFIMCS-UHFFFAOYSA-N
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Description

Br-DAPI: is a derivative of the well-known fluorescent dye DAPI (4’,6-diamidino-2-phenylindole). This compound is a DNA-binding photosensitizer that produces reactive oxygen species upon irradiation, leading to single and double-stranded breaks in DNA. This compound is particularly useful in fluorescence microscopy due to its strong binding affinity to adenine-thymine-rich regions in DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Br-DAPI involves the bromination of DAPI. The reaction typically uses bromine or a brominating agent under controlled conditions to introduce a bromine atom into the DAPI molecule. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a specific temperature to ensure the selective bromination of the desired position on the DAPI molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Br-DAPI undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of brominated quinones, while reduction can yield brominated amines .

Scientific Research Applications

Br-DAPI has a wide range of applications in scientific research, including:

Mechanism of Action

Br-DAPI exerts its effects by binding to the minor groove of double-stranded DNA, specifically targeting adenine-thymine-rich regions. Upon binding, this compound produces reactive oxygen species when exposed to light, leading to the cleavage of DNA strands. This mechanism is particularly useful in photodynamic therapy and other applications where controlled DNA damage is desired .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its ability to produce reactive oxygen species upon irradiation, making it a valuable tool in applications requiring controlled DNA damage. Its high binding affinity to DNA and strong fluorescence make it an excellent choice for various imaging and diagnostic applications .

Properties

Molecular Formula

C16H14BrN5

Molecular Weight

356.22 g/mol

IUPAC Name

3-bromo-2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide

InChI

InChI=1S/C16H14BrN5/c17-13-11-6-5-10(16(20)21)7-12(11)22-14(13)8-1-3-9(4-2-8)15(18)19/h1-7,22H,(H3,18,19)(H3,20,21)

InChI Key

GSBXNZFEZFIMCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C3=C(N2)C=C(C=C3)C(=N)N)Br)C(=N)N

Origin of Product

United States

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